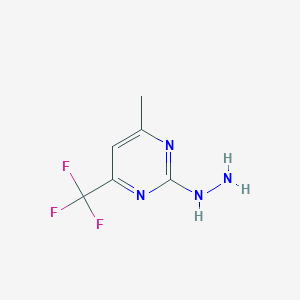

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine” is a biochemical used for proteomics research . It has a molecular formula of C6H7F3N4 and a molecular weight of 192.14 .

Molecular Structure Analysis

The molecular structure of “2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine” is characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a hydrazino group . The exact structure can be determined using techniques like X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine” are not fully detailed in the available resources. It’s known to have a molecular weight of 192.14 .Scientific Research Applications

Proteomics Research

“2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their function in biological processes.

Derivatization Reagent

This compound may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . Derivatization reagents are used in analytical chemistry to detect or quantify less responsive or non-responsive analytes.

Synthesis of Organohydrazide Chelate Complexes

It is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium . These complexes have potential applications in radiopharmaceuticals, particularly in the development of radiotracers for diagnostic imaging and therapeutic applications.

Preparation of Hydrazone Compounds

“2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine” is used in the preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75) . Hydrazone compounds have been studied for their potential applications in medicinal chemistry, including as antitumor, anti-inflammatory, and antimicrobial agents.

Biochemical Research

This compound is used in biochemical research . It could be used to study various biochemical processes, including enzyme reactions, metabolic pathways, and cellular functions.

Organic Synthesis

“2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine” is used in organic synthesis . It could be used as a building block to synthesize a wide range of organic compounds for various applications, including pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . This suggests that it may interact with these hormones or their metabolic pathways.

Biochemical Pathways

It may also be involved in the synthesis of organohydrazide chelate complexes of rhenium and technetium .

Result of Action

It is also toxic if swallowed, in contact with skin, or if inhaled .

Action Environment

It is recommended to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUGMLGGKVKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427004 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

CAS RN |

123024-52-2 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.